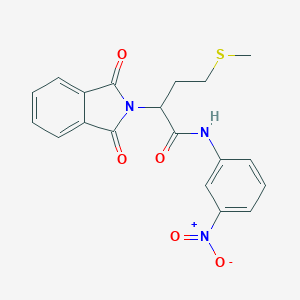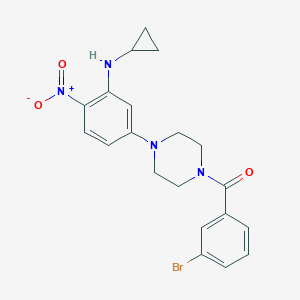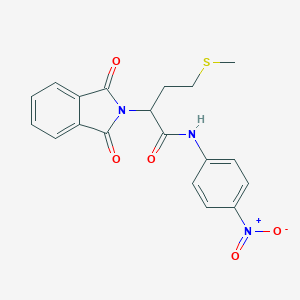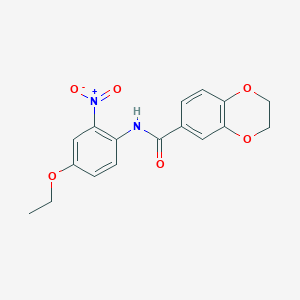![molecular formula C20H19N3O5 B410715 N-[(8-HYDROXY-5-NITROQUINOLIN-7-YL)(2-METHOXYPHENYL)METHYL]PROPANAMIDE](/img/structure/B410715.png)
N-[(8-HYDROXY-5-NITROQUINOLIN-7-YL)(2-METHOXYPHENYL)METHYL]PROPANAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(8-HYDROXY-5-NITROQUINOLIN-7-YL)(2-METHOXYPHENYL)METHYL]PROPANAMIDE is a complex organic compound that features a quinoline core structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of both hydroxy and nitro functional groups on the quinoline ring, along with a methoxy-phenyl and propionamide substituent, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(8-HYDROXY-5-NITROQUINOLIN-7-YL)(2-METHOXYPHENYL)METHYL]PROPANAMIDE typically involves multiple steps:
Formation of 8-Hydroxy-5-nitroquinoline: This can be achieved by nitration of 8-hydroxyquinoline using a nitrating agent such as nitric acid in the presence of sulfuric acid.
Introduction of the Methoxy-Phenyl Group: The 8-hydroxy-5-nitroquinoline is then reacted with a methoxy-phenyl derivative under conditions that facilitate the formation of a carbon-carbon bond, such as a Friedel-Crafts alkylation.
Formation of the Propionamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(8-HYDROXY-5-NITROQUINOLIN-7-YL)(2-METHOXYPHENYL)METHYL]PROPANAMIDE can undergo various types of chemical reactions:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of quinoline derivatives with ketone or aldehyde functional groups.
Reduction: Formation of amino-quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
N-[(8-HYDROXY-5-NITROQUINOLIN-7-YL)(2-METHOXYPHENYL)METHYL]PROPANAMIDE has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for treating infections and certain types of cancer.
Industry: Utilized in the development of novel materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N-[(8-HYDROXY-5-NITROQUINOLIN-7-YL)(2-METHOXYPHENYL)METHYL]PROPANAMIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound can chelate metal ions, which is crucial for its antimicrobial activity. It can also interact with DNA and proteins, leading to its anticancer effects.
Pathways Involved: The compound may induce oxidative stress in microbial cells or cancer cells, leading to cell death. It can also inhibit key enzymes involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: A simpler analog with similar chelating properties but lacks the additional functional groups.
5-Nitro-8-quinolinol: Similar structure but without the methoxy-phenyl and propionamide groups.
Quinoline Derivatives: Various derivatives with different substituents on the quinoline ring.
Uniqueness
N-[(8-HYDROXY-5-NITROQUINOLIN-7-YL)(2-METHOXYPHENYL)METHYL]PROPANAMIDE is unique due to the combination of hydroxy, nitro, methoxy-phenyl, and propionamide groups, which confer distinct chemical properties and biological activities. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C20H19N3O5 |
|---|---|
Molecular Weight |
381.4g/mol |
IUPAC Name |
N-[(8-hydroxy-5-nitroquinolin-7-yl)-(2-methoxyphenyl)methyl]propanamide |
InChI |
InChI=1S/C20H19N3O5/c1-3-17(24)22-18(13-7-4-5-9-16(13)28-2)14-11-15(23(26)27)12-8-6-10-21-19(12)20(14)25/h4-11,18,25H,3H2,1-2H3,(H,22,24) |
InChI Key |
MWJQADAFEHDUAX-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC(C1=CC=CC=C1OC)C2=CC(=C3C=CC=NC3=C2O)[N+](=O)[O-] |
Canonical SMILES |
CCC(=O)NC(C1=CC=CC=C1OC)C2=CC(=C3C=CC=NC3=C2O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-5-{2-[(4-nitrobenzoyl)oxy]ethyl}-3-(2-oxo-2-phenylethyl)-1,3-thiazol-3-ium](/img/structure/B410632.png)


![4-Methyl-5-(2-{[(3-methyl-1-adamantyl)carbonyl]oxy}ethyl)-3-(4-nitrobenzyl)-1,3-thiazol-3-ium](/img/structure/B410636.png)
![4-chloro-N-[4-(2,2-dicyanovinyl)phenyl]-3-nitrobenzamide](/img/structure/B410637.png)



![Methyl 4-[({2-chloro-5-nitrophenyl}sulfonyl)amino]benzoate](/img/structure/B410645.png)
![Methyl 4-[({4-chloro-3-nitrophenyl}sulfonyl)amino]benzoate](/img/structure/B410647.png)
![1-(2-Methoxyphenyl)-3-[(4-methylphenyl)sulfonylamino]urea](/img/structure/B410650.png)
![N-[1-(2-adamantyl)ethyl]-4-nitrobenzamide](/img/structure/B410653.png)
![N-[(2-benzoylhydrazino)carbothioyl]propanamide](/img/structure/B410654.png)
![N-[(2-{4-nitrobenzoyl}hydrazino)carbothioyl]propanamide](/img/structure/B410655.png)
